Cas no 10167-35-8 (3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione)
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-Benzyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- 1H-1,4-Benzodiazepine-2,5-dione,3,4-dihydro-3-(phenylmethyl)-
- 3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 3-PHENYLMETHYL-3,4-DIHYDRO-1,4-BENZODIAZEPIN-2,5-DIONE
- 3-Benzyl-1.2.3.4-tetrahydro-5H-1,4-benzodiazepin
- 3-Benzyl-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,4-benzdiazepin
- 3-benzyl-3H-1(H),4(H)-benzodiazepin-2,5-dione
- 3-Benzyl-3H-1,4-benzodiazepin-2,5-dion
- 3H-3-benzyl-1,4-benzodiazepin-(1H,4H)-2,5-dione
- Cyclo-<anthranoyl-(S,R)-phenylalanyl>
- 3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- EN300-303169
- 1H-1,4-Benzodiazepine-2,5-dione, 3,4-dihydro-3-(phenylmethyl)-
- CHEMBL4560116
- AKOS002659341
- VS-09092
- 32781-96-7
- DTXSID30395057
- 10167-35-8
- AKOS016041952
- SCHEMBL8871789
- FT-0733313
- AKOS037497910
-
- MDL: MFCD00835338
- Inchi: 1S/C16H14N2O2/c19-15-12-8-4-5-9-13(12)17-16(20)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,20)(H,18,19)
- InChI Key: IOYQGXYNQRRATP-UHFFFAOYSA-N
- SMILES: O=C1C(CC2C=CC=CC=2)NC(C2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 266.10600
- Monoisotopic Mass: 266.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2A^2
- XLogP3: 2.2
Experimental Properties
- Density: 1.225g/cm3
- Boiling Point: 577.7ºC at 760mmHg
- Flash Point: 237.5ºC
- Refractive Index: 1.601
- PSA: 58.20000
- LogP: 2.44660
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-303169-0.05g |
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
10167-35-8 | 95% | 0.05g |
$162.0 | 2023-09-06 | |
| Enamine | EN300-303169-0.1g |
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
10167-35-8 | 95% | 0.1g |
$240.0 | 2023-09-06 | |
| Enamine | EN300-303169-0.25g |
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
10167-35-8 | 95% | 0.25g |
$343.0 | 2023-09-06 | |
| Enamine | EN300-303169-0.5g |
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
10167-35-8 | 95% | 0.5g |
$542.0 | 2023-09-06 | |
| Enamine | EN300-303169-1.0g |
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
10167-35-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-303169-2.5g |
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
10167-35-8 | 95% | 2.5g |
$1091.0 | 2023-09-06 | |
| Enamine | EN300-303169-5.0g |
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
10167-35-8 | 95% | 5.0g |
$1752.0 | 2023-02-26 | |
| Enamine | EN300-303169-10.0g |
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
10167-35-8 | 95% | 10.0g |
$2813.0 | 2023-02-26 | |
| Enamine | EN300-303169-1g |
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
10167-35-8 | 95% | 1g |
$694.0 | 2023-09-06 | |
| Enamine | EN300-303169-5g |
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
10167-35-8 | 95% | 5g |
$1752.0 | 2023-09-06 |
3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione Related Literature
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
3-Benzyl-2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepine-2,5-Dione: A Comprehensive Overview
The compound with CAS No. 10167-35-8, commonly referred to as 3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of benzodiazepine derivatives, which have been extensively studied for their diverse applications in drug development and material science. The benzodiazepine core structure is characterized by a fused benzene ring and a diazepine ring system, making it a versatile scaffold for various functional groups.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3-benzyl-tetrahydrobenzodiazepine derivatives. Researchers have employed novel catalytic systems and green chemistry principles to optimize the production process. For instance, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields. This approach not only enhances the scalability of the synthesis but also aligns with sustainable chemical practices.
The structural uniqueness of CAS No. 10167-35-8 lies in its tetrahydrobenzodiazepine framework and the presence of a benzyl substituent at the 3-position. This substitution pattern imparts unique electronic and steric properties to the molecule. Recent studies have highlighted its potential as a precursor for bioactive compounds. For example, derivatives of this compound have shown promising results in preliminary anti-inflammatory and antioxidant assays.
In terms of pharmacological applications, 3-benzyl-tetrahydrobenzodiazepine derivatives have garnered attention due to their ability to modulate key biological pathways. Preclinical studies suggest that these compounds may exhibit neuroprotective effects by interacting with specific receptors or enzymes involved in neurodegenerative diseases. Additionally, their potential as inhibitors of certain kinases has been explored in oncology research.
From a materials science perspective, the compound's rigid and planar structure makes it an attractive candidate for applications in organic electronics. Researchers are investigating its role as a building block for π-conjugated systems used in organic light-emitting diodes (OLEDs) and photovoltaic devices. The integration of benzodiazepine derivatives into such systems could enhance device performance by improving charge transport properties.
Recent collaborative efforts between academic institutions and industry have focused on scaling up the production of CAS No. 10167-35-8 for preclinical testing. These efforts underscore the compound's potential as a lead molecule in drug discovery programs targeting chronic inflammatory diseases and neurological disorders.
In conclusion, 3-benzyl-tetrahydrobenzodiazepine derivatives represent a compelling area of research with multifaceted applications across chemistry and biology. As ongoing studies continue to unravel their full potential, this compound stands at the forefront of innovation in drug development and materials science.
10167-35-8 (3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)